molecular formula C9H18O3Si B8325428 2-(Trimethylsilyl)ethyl Acetoacetate

2-(Trimethylsilyl)ethyl Acetoacetate

Cat. No. B8325428
M. Wt: 202.32 g/mol
InChI Key: BGPUVBDAKXSMKJ-UHFFFAOYSA-N
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Patent
US07691854B2

Procedure details

To a mixture of 5.0 g (42.28 mmol) 2-(trimethylsilyl)ethanol and 0.20 g (1.99 mmol) triethylamine are added dropwise 3.55 g (42.28 mmol) 4-methylene-2-oxetanone at 50-60° C. The mixture is stirred at 95° C. for 3 hours and then allowed to stand at ca 5° C. overnight. The reaction mixture is purified by distillation
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].C(N(CC)CC)C.[CH2:15]=[C:16]1[O:19][C:18](=[O:20])[CH2:17]1>>[O:19]=[C:16]([CH3:15])[CH2:17][C:18]([O:5][CH2:4][CH2:3][Si:2]([CH3:7])([CH3:6])[CH3:1])=[O:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C[Si](CCO)(C)C
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
3.55 g
Type
reactant
Smiles
C=C1CC(O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 95° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at ca 5° C. overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is purified by distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O=C(CC(=O)OCC[Si](C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.